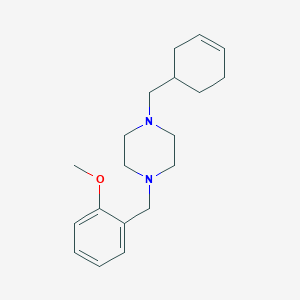

1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine

Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine is a piperazine derivative featuring two distinct substituents: a cyclohex-3-enylmethyl group and a 2-methoxybenzyl group. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in central nervous system (CNS) modulation, antimicrobial activity, and anticancer properties . This compound’s molecular formula is C₁₉H₂₈N₂O, with an average mass of 284.447 g/mol and a ChemSpider ID of 2154652 .

Properties

Molecular Formula |

C19H28N2O |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)-4-[(2-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C19H28N2O/c1-22-19-10-6-5-9-18(19)16-21-13-11-20(12-14-21)15-17-7-3-2-4-8-17/h2-3,5-6,9-10,17H,4,7-8,11-16H2,1H3 |

InChI Key |

LGRRBSQZIIRKFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CN2CCN(CC2)CC3CCC=CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(2-methoxybenzyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of N-substituted piperazines.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antitumor Activity : Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

- Antimicrobial Properties : The presence of the piperazine ring has been linked to antimicrobial activity. Compounds with similar moieties have shown effectiveness against various bacterial strains. A study found that related compounds displayed minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL against common pathogens .

Pharmacological Applications

The compound's potential applications span several therapeutic areas:

- Cancer Treatment : The ability of this compound to modulate pathways involved in cell proliferation suggests its utility in cancer therapy. Research indicates that it may act on specific targets within cancer cells, leading to apoptosis .

- Neurological Disorders : Due to its structural properties, the compound may have neuroprotective effects and could potentially be developed for treating neurological conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Effective against bacterial strains | |

| Neuroprotective | Modulation of neurotransmitter systems |

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Study on Piperazine Derivatives : A study evaluated the cytotoxicity of piperazine derivatives against colon cancer (HT-29) and lung cancer (A549) cell lines, showing promising results in inhibiting cell growth .

- Antimicrobial Research : Another study assessed the antimicrobial activity of benzothiazole and piperazine derivatives, finding significant activity against various bacterial strains, supporting the potential use of this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, leading to a range of pharmacological effects. The compound may act on neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Structural and Functional Insights

Substituent Position and Bioactivity: The 2-methoxybenzyl group in the target compound is critical for interactions with cholinergic targets, as seen in hybrid molecules combining this moiety with carbazole for Alzheimer’s disease therapy . Nitrobenzyl or chlorophenyl substituents (e.g., ) enhance receptor selectivity, such as dopamine D2 or serotonin transporters, due to stronger electron-withdrawing effects .

Cyclohexene vs. Aromatic Rings :

- The cyclohexene group in the target compound increases lipophilicity compared to purely aromatic analogs (e.g., ’s benzoyl derivatives), which may improve CNS penetration but reduce aqueous solubility .

Linker Flexibility :

- Compounds with rigid spacers (e.g., carbazole in ) show enhanced multitarget activity, while flexible alkyl chains (e.g., 3-chloropropyl in ) are associated with intermediate synthesis for antidepressants like trazodone .

Antimicrobial and Cytotoxic Profiles :

- 2-Methoxyphenylpiperazine derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–32 µg/mL .

- Benzoylpiperazines (e.g., ) demonstrate potent cytotoxicity, particularly against colon (HCT-116) and breast (MCF7) cancer cell lines, likely due to apoptosis induction via mitochondrial pathways .

Research Findings and Implications

- Structural Optimization : The target compound’s 2-methoxybenzyl group positions it as a candidate for multitarget drug design , analogous to hybrid molecules in Alzheimer’s research .

- Limitations : Lack of direct cytotoxicity or receptor-binding data for the target compound necessitates further in vitro studies.

- Synthetic Feasibility : Microwave-assisted synthesis (e.g., ’s 88% yield in 40 seconds) could streamline production of similar piperazine derivatives .

Biological Activity

1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a cyclohexene ring and a methoxybenzyl substituent on the piperazine moiety, which may influence its interaction with various biological targets.

- Molecular Formula : C18H25N2O

- Molecular Weight : 300.4 g/mol

- IUPAC Name : 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxyphenyl)piperazine

Biological Activity Overview

The biological activity of 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine has been investigated primarily in relation to its interactions with neurotransmitter receptors and potential therapeutic applications.

1. Interaction with Serotonin Receptors

Research indicates that compounds with similar piperazine structures often exhibit significant binding affinity to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. A study involving hybrid compounds showed that derivatives containing the 1-(2-methoxyphenyl)piperazine moiety demonstrated high affinity for these receptors, suggesting potential anxiolytic or antidepressant effects .

2. Cannabinoid Receptor Modulation

Similar piperazine analogs have been shown to selectively bind to cannabinoid receptors, particularly CB1. For instance, compounds like LDK1229, which share structural features with our compound of interest, displayed selective inverse agonism at the CB1 receptor, which is implicated in appetite regulation and neuroprotection . This suggests that 1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methoxybenzyl)piperazine may also exhibit similar properties.

3. Antimicrobial Activity

Piperazine derivatives have been noted for their antimicrobial properties. A recent synthesis of novel piperazine compounds indicated that some exhibited significant antibacterial and antifungal activities, supporting the notion that our compound could possess similar biological effects .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.